molecular formula C8H7Cl3O3S B1390928 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride CAS No. 1152505-37-7

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride

Cat. No. B1390928
M. Wt: 289.6 g/mol
InChI Key: PYFRLZCSAXMOPX-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7Cl3O3S . It has a molecular weight of 289.57 .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride consists of a benzene ring substituted with two chlorine atoms, an ethoxy group, and a sulfonyl chloride group .

Scientific Research Applications

Advanced Oxidation Processes

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride demonstrates significance in advanced oxidation processes (AOPs) for wastewater treatment. A study highlighted its role in enhancing the decoloration of azo dyes in chloride-rich wastewater, despite inhibiting dye mineralization. The presence of chloride ions notably influences the degradation pathways and byproduct formation, including chlorinated aromatic compounds, in AOPs. This insight is critical for optimizing AOPs in treating chloride-rich wastewater and managing potential environmental impacts of chlorinated byproducts (Yuan, Ramjaun, Wang, & Liu, 2011).

Organic Synthesis and Chemical Transformations

The compound is integral in organic synthesis and various chemical transformations. It has been used to synthesize oxime-cyclophosphazenes, highlighting its versatility in forming diverse structures and potential applications in material science and catalysis (Çil & Arslan, 2009). Furthermore, its reactivity with free chlorine constituents like Cl₂ and Cl₂O sheds light on its potential in disinfection and the formation of disinfection byproducts, crucial for water treatment and environmental safety (Sivey & Roberts, 2012).

Pharmaceutical and Biological Applications

In the realm of pharmaceuticals and biological applications, derivatives of 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride have been studied for their antibacterial and enzyme inhibitory activities, showing promise in treating diseases like type-2 diabetes and providing insights into drug development (Munir et al., 2017).

Safety And Hazards

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, and not to breathe in the dust .

properties

IUPAC Name

2,5-dichloro-4-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O3S/c1-2-14-7-3-6(10)8(4-5(7)9)15(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRLZCSAXMOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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